5-Bromo-2,3-dichlorobenzaldehyde

Übersicht

Beschreibung

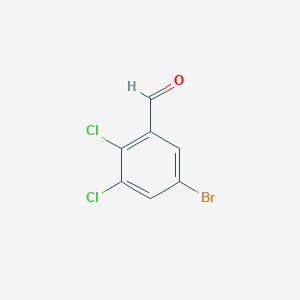

5-Bromo-2,3-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 5th, 2nd, and 3rd positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. For instance, starting with 2,3-dichlorobenzaldehyde, bromination can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Tubular reactors can be employed for diazotization reactions, followed by bromination and chlorination steps. This method offers advantages such as reduced side reactions, improved stability, and higher yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as amines or alkoxides.

Oxidation: 5-Bromo-2,3-dichlorobenzoic acid.

Reduction: 5-Bromo-2,3-dichlorobenzyl alcohol.

Coupling: Various biaryl compounds depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,3-dichlorobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to form various bioactive compounds.

Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Biological Studies: It can be used to study enzyme interactions and other biochemical processes

Wirkmechanismus

The mechanism of action of 5-Bromo-2,3-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3,5-dichlorobenzaldehyde: Similar structure but different substitution pattern.

5-Bromo-2-chlorobenzaldehyde: Lacks one chlorine atom compared to 5-Bromo-2,3-dichlorobenzaldehyde

2-Bromo-4-chlorobenzaldehyde: Different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable for targeted synthetic applications and research studies where precise control over reactivity is required.

Biologische Aktivität

5-Bromo-2,3-dichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and interaction with various biological targets. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.

This compound can be represented by the formula . Its chemical structure contributes to its potential as a bioactive compound. The presence of halogen atoms often influences the compound's lipophilicity and ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein functions. The halogen substituents facilitate interactions with nucleophilic sites on proteins, potentially leading to:

- Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Antimicrobial activity : Studies have indicated that halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study evaluating the cytotoxic effects of similar halogenated compounds showed significant inhibition of cell growth in various cancer cell lines. The effectiveness was measured using the MTT assay, which assesses cell viability based on metabolic activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 16.10 |

| This compound | HT-29 | 17.87 |

These results indicate that this compound could serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound may be a candidate for developing new antibacterial agents.

Case Studies

- Antitumor Evaluation : A series of studies focused on the synthesis and evaluation of isatin derivatives revealed that compounds similar to this compound showed enhanced cytotoxicity against HepG2 and HT-29 cancer cell lines. The structure-activity relationship (SAR) analysis indicated that brominated compounds tend to exhibit higher activity levels compared to their non-brominated counterparts .

- Enzyme Inhibition Studies : A study exploring the binding affinity of halogenated benzaldehydes with specific enzymes reported that this compound effectively inhibited enzyme activity in a dose-dependent manner. This suggests its potential role in modulating enzymatic pathways critical for disease progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound is metabolized through conjugation reactions involving phase II enzymes. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.

Eigenschaften

IUPAC Name |

5-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHVHFHRLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.